molecular formula C16H15N3O5S B2902514 N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 891117-58-1

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2902514
CAS No.: 891117-58-1
M. Wt: 361.37
InChI Key: PZXUJTOKHCSNBK-UHFFFAOYSA-N
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Description

N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, stress response, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, which is essential for cell division . The compound’s trimethoxyphenyl (TMP) group plays a critical role in fitting into the binding sites of these proteins .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can disrupt the cell cycle by inhibiting tubulin polymerization . It can also affect the redox homeostasis by inhibiting TrxR . Furthermore, it can influence gene expression by inhibiting HLSD1 .

Pharmacokinetics

The tmp group, which is a part of the compound, is known to be present in several therapeutically interesting drugs . These drugs have been shown to have good bioavailability . Therefore, it is plausible that this compound may also have favorable ADME properties.

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it can cause cell cycle arrest due to the inhibition of tubulin polymerization . It can also induce oxidative stress by inhibiting TrxR . Furthermore, it can alter gene expression patterns by inhibiting HLSD1 .

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-21-10-7-9(8-11(22-2)13(10)23-3)15-18-19-16(24-15)17-14(20)12-5-4-6-25-12/h4-8H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUJTOKHCSNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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